molecular formula C10H8Cl2O2 B13728901 (E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid

(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid

Cat. No.: B13728901
M. Wt: 231.07 g/mol
InChI Key: UDCXBPMGPNMNGM-NSCUHMNNSA-N
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Description

(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms and a methyl group, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloro-4-methylbenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propenoic acid moiety

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

UDCXBPMGPNMNGM-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl

Origin of Product

United States

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